molecular formula C15H15NO6 B3432733 Diethyl phthalimidomalonate CAS No. 92096-47-4

Diethyl phthalimidomalonate

Cat. No.: B3432733
CAS No.: 92096-47-4
M. Wt: 306.27 g/mol
InChI Key: SZNGBHWKVWEBKW-KHWBWMQUSA-N
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Description

Diethyl phthalimidomalonate is an organic compound with the molecular formula C₁₅H₁₅NO₆ and a molecular weight of 305.28 g/mol . . This compound is characterized by its white crystalline appearance and is commonly used in organic synthesis due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl phthalimidomalonate can be synthesized through the reaction of ethyl bromomalonate with potassium phthalimide . The reaction typically involves heating the mixture to 110-120°C until it becomes liquid and then maintaining the temperature for an hour to ensure completion. The product is then purified through recrystallization from benzene and ether .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous stirring and controlled temperature environments to facilitate the reaction and subsequent purification processes.

Chemical Reactions Analysis

Types of Reactions: Diethyl phthalimidomalonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phthalimide group.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Condensation Reactions: It can react with aldehydes or ketones in the presence of a base to form β-keto esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium phthalimide and ethyl bromomalonate are common reagents.

    Hydrolysis: Acidic or basic aqueous solutions are used.

    Condensation: Aldehydes or ketones with a base such as sodium ethoxide.

Major Products:

    Hydrolysis: Produces phthalimide and diethyl malonate.

    Condensation: Forms β-keto esters.

Scientific Research Applications

Diethyl phthalimidomalonate is utilized in various scientific research applications:

Comparison with Similar Compounds

    Diethyl malonate: Lacks the phthalimide group, making it less reactive in certain substitution reactions.

    Ethyl phthalimidomalonate: Similar structure but with different ester groups, affecting its reactivity and solubility.

Uniqueness: Diethyl phthalimidomalonate is unique due to the presence of both the phthalimide and malonate groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .

Properties

CAS No.

92096-47-4

Molecular Formula

C15H15NO6

Molecular Weight

306.27 g/mol

IUPAC Name

diethyl 2-(1,3-dioxoisoindol-2-yl)(213C)propanedioate

InChI

InChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3/i11+1

InChI Key

SZNGBHWKVWEBKW-KHWBWMQUSA-N

SMILES

CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O

Isomeric SMILES

CCOC(=O)[13CH](C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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